

Propionaldehyde: A Comprehensive Technical Guide on its Chemical Properties and Structure

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Compound of Interest

Compound Name: *Propionaldehyde*

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Introduction

Propionaldehyde, also known as propanal, is a three-carbon aldehyde with the chemical formula C_3H_6O . It is a colorless, flammable liquid with a characteristic pungent, fruity odor.[1][2][3] As a reactive aldehyde, **propionaldehyde** serves as a crucial intermediate in a multitude of industrial chemical syntheses and is a subject of interest in toxicological and biomedical research due to its endogenous formation and reactivity. This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental methodologies for **propionaldehyde**, tailored for a scientific audience.

Chemical Structure and Identification

Propionaldehyde consists of a three-carbon chain with a carbonyl group ($C=O$) at the terminal position. Its structure is isomeric with acetone (propanone).[4]

Molecular Formula: C_3H_6O

Structural Formula:

Key Identifiers:

- IUPAC Name: Propanal[2]

- Synonyms: Propionic aldehyde, Methylacetaldehyde, Propaldehyde[1][2]
- CAS Number: 123-38-6[1]
- Molecular Weight: 58.08 g/mol [1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of **propionaldehyde** is presented in the table below for easy reference and comparison.

Property	Value	References
Appearance	Colorless liquid	[1][2]
Odor	Pungent, fruity	[1][2]
Boiling Point	46-50 °C	[2][5][6]
Melting Point	-81 °C	[1][2][5]
Density	0.805 g/mL at 25 °C	[5]
Solubility in Water	20 g/100 mL	[2]
Vapor Pressure	317 mmHg at 25 °C	[1]
Flash Point	-30 °C (closed cup)	[1][7]
Autoignition Temperature	207 °C	[7]
Refractive Index (n _{20/D})	1.362	[5]
LogP (octanol/water)	0.59	[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **propionaldehyde**. Key spectral data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum of **propionaldehyde** typically shows three distinct signals corresponding to the three different proton environments. The aldehyde proton (CHO) appears significantly downfield.
 - $\delta \sim 9.7$ ppm (t, 1H, CHO)
 - $\delta \sim 2.4$ ppm (dq, 2H, CH_2)
 - $\delta \sim 1.1$ ppm (t, 3H, CH_3)
- ^{13}C NMR: The carbon-13 NMR spectrum displays three signals, with the carbonyl carbon being the most deshielded.[\[8\]](#)
 - $\delta \sim 200$ ppm (C=O)
 - $\delta \sim 31$ ppm (CH_2)
 - $\delta \sim 6$ ppm (CH_3)

Infrared (IR) Spectroscopy

The IR spectrum of **propionaldehyde** is characterized by a strong absorption band for the carbonyl (C=O) stretch and characteristic C-H stretching frequencies for the aldehyde group.[\[1\]](#)

- $\sim 2980\text{--}2880\text{ cm}^{-1}$: C-H stretch (alkyl)
- $\sim 2720\text{ cm}^{-1}$ and $\sim 2820\text{ cm}^{-1}$: C-H stretch (aldehyde)
- $\sim 1730\text{ cm}^{-1}$: C=O stretch (strong)

Mass Spectrometry (MS)

Electron ionization mass spectrometry of **propionaldehyde** results in a molecular ion peak and characteristic fragmentation patterns.[\[5\]](#)

- m/z 58: Molecular ion $[\text{M}]^+$
- m/z 29: $[\text{CHO}]^+$ or $[\text{C}_2\text{H}_5]^+$ (base peak)

- m/z 28: $[\text{C}_2\text{H}_4]^+$
- m/z 27: $[\text{C}_2\text{H}_3]^+$

Chemical Reactivity and Key Reactions

Propionaldehyde's reactivity is dominated by its aldehyde functional group, making it susceptible to oxidation, reduction, and nucleophilic addition reactions.

Oxidation

Propionaldehyde can be readily oxidized to propionic acid using various oxidizing agents.

Reduction

Reduction of **propionaldehyde** yields 1-propanol.

Aldol Condensation

In the presence of a base or acid catalyst, **propionaldehyde** can undergo self-condensation to form 3-hydroxy-2-methylpentanal.

Experimental Protocols

Detailed methodologies for key experiments involving **propionaldehyde** are provided below.

Synthesis of Propionaldehyde by Oxidation of 1-Propanol

This protocol describes the laboratory-scale synthesis of **propionaldehyde** by the oxidation of 1-propanol using an acidified dichromate solution. The setup is designed to distill the more volatile **propionaldehyde** as it is formed, preventing its further oxidation to propionic acid.[9]

Materials:

- 1-Propanol
- Potassium dichromate ($\text{K}_2\text{Cr}_2\text{O}_7$)

- Concentrated sulfuric acid (H_2SO_4)
- Water
- Anhydrous sodium sulfate (Na_2SO_4)
- Anti-bumping granules

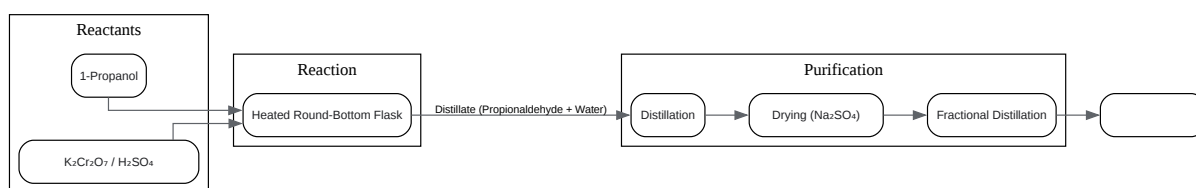
Equipment:

- Round-bottom flask
- Dropping funnel
- Distillation apparatus (condenser, receiving flask)
- Heating mantle
- Stirrer

Procedure:

- In a round-bottom flask, place 1-propanol and a few anti-bumping granules.
- Prepare the oxidizing solution by carefully dissolving potassium dichromate in water and then slowly adding concentrated sulfuric acid with cooling.
- Set up a distillation apparatus with the round-bottom flask. The receiving flask should be cooled in an ice bath.
- Gently heat the 1-propanol to its boiling point.
- Slowly add the oxidizing solution from the dropping funnel to the boiling alcohol. The rate of addition should be controlled to maintain a steady distillation of the product.
- The distillate, which is an azeotropic mixture of **propionaldehyde** and water, is collected in the cooled receiving flask.

- Once the addition is complete, continue heating for a short period to ensure all the aldehyde has distilled over.
- Dry the collected distillate over anhydrous sodium sulfate.
- Purify the **propionaldehyde** by fractional distillation, collecting the fraction that boils at 46-50 °C.



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Synthesis of **Propionaldehyde** Workflow

Aldol Condensation of Propionaldehyde

This protocol outlines the base-catalyzed self-condensation of **propionaldehyde**.

Materials:

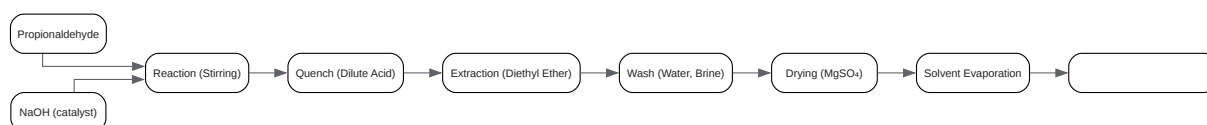
- **Propionaldehyde**
- Sodium hydroxide (NaOH) solution (e.g., 10%)
- Diethyl ether
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate ($MgSO_4$)

Equipment:

- Round-bottom flask
- Stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- Cool a round-bottom flask containing **propionaldehyde** in an ice bath.
- Slowly add the sodium hydroxide solution dropwise with vigorous stirring.
- After the addition is complete, continue stirring at room temperature for a specified time to allow the reaction to proceed.
- Quench the reaction by adding dilute acid.
- Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
- Wash the organic layer with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude aldol product.
- The product can be further purified by distillation or chromatography if necessary.



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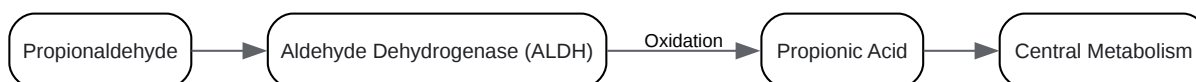
Aldol Condensation Experimental Workflow

Biological Significance and Signaling Pathways

Propionaldehyde is not only an industrial chemical but is also formed endogenously through various metabolic processes, including the metabolism of certain amino acids and lipid peroxidation.[10] Its high reactivity allows it to interact with cellular macromolecules, leading to potential toxic effects and the activation of cellular stress response pathways.

Metabolism of Propionaldehyde

The primary pathway for the detoxification of **propionaldehyde** in the body is its oxidation to propionic acid, a reaction catalyzed by aldehyde dehydrogenases (ALDHs).[3][11] Propionic acid can then enter central metabolism.

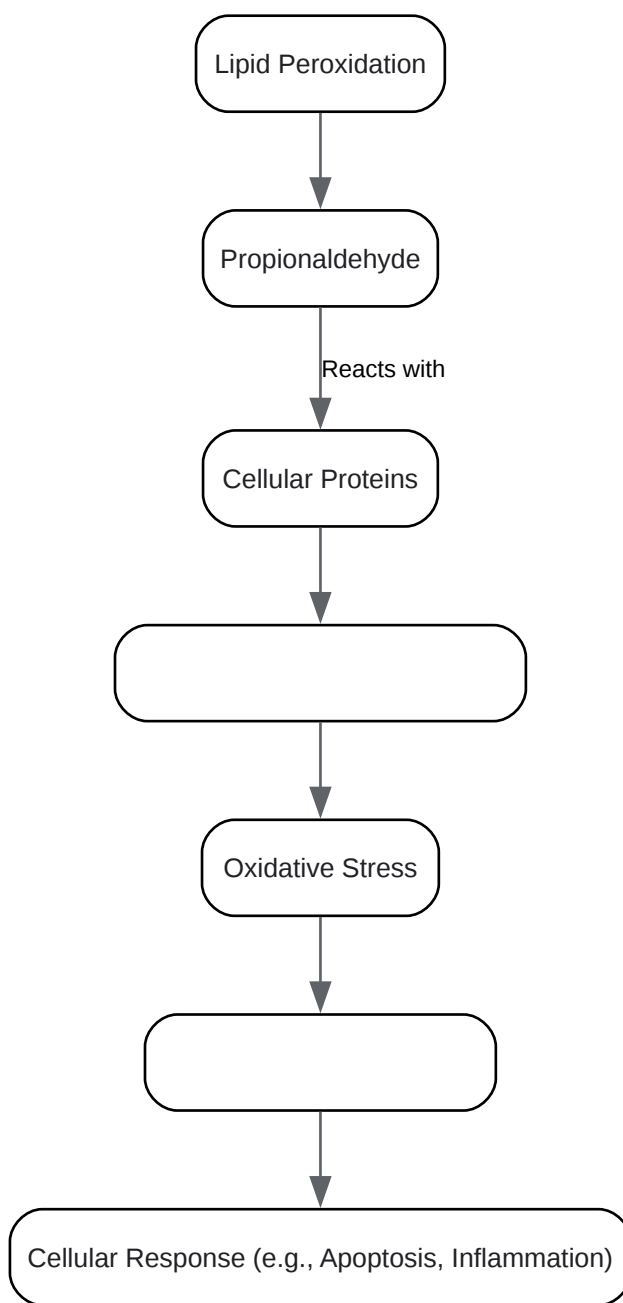
[Click to download full resolution via product page](#)Metabolic Pathway of **Propionaldehyde**

Oxidative Stress and Protein Adduct Formation

As a product of lipid peroxidation, **propionaldehyde** is a marker and mediator of oxidative stress.[10] Its electrophilic nature allows it to react with nucleophilic residues on proteins (such as cysteine, histidine, and lysine) to form stable covalent adducts, a process known as protein carbonylation.[6][12] This can lead to enzyme inactivation and cellular dysfunction.

Aldehyde-Induced Signaling

While a specific signaling pathway uniquely triggered by **propionaldehyde** is not well-defined, aldehydes, in general, are known to activate stress-responsive signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[13][14] This activation is often a cellular response to the damage caused by protein adduct formation and oxidative stress.

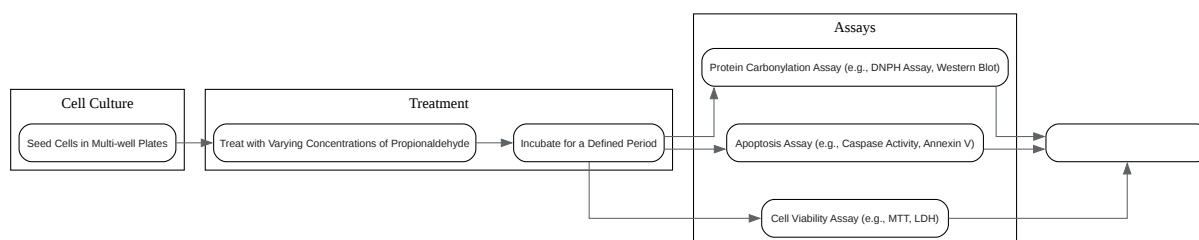


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Aldehyde-Induced Stress Signaling Pathway

Experimental Workflow for Studying Aldehyde-Induced Cytotoxicity

This generalized workflow can be adapted to study the cytotoxic effects of **propionaldehyde** on a cell line of interest.



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Workflow for Studying **Propionaldehyde** Cytotoxicity

Conclusion

Propionaldehyde is a fundamentally important aldehyde with well-characterized chemical and physical properties. Its reactivity makes it a versatile building block in organic synthesis and a molecule of significant interest in toxicology and cell biology. Understanding its synthesis, reactions, and interactions with biological systems is crucial for researchers in chemistry and the life sciences. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for further investigation into the multifaceted nature of **propionaldehyde**.

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